6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride
Description
6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a heterocyclic compound featuring an indole core substituted with a methyl group at position 6 and a piperidin-4-yl moiety at position 3, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive indole derivatives, which are frequently explored for their interactions with central nervous system targets, including serotonin and dopamine receptors .
The compound has reached commercial mass production, with suppliers like TRC and J&W Pharmlab offering it in quantities such as 10 mg vials priced at $45.00. Its availability underscores its utility as a building block in pharmaceutical research, particularly in the synthesis of receptor modulators .
Properties
IUPAC Name |
6-methyl-3-piperidin-4-yl-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11;/h2-3,8-9,11,15-16H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHKKPNIBMYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, 3-bromo-6-methylindole can react with piperidine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the indole or piperidine ring.
Reduction: Reduced forms of the indole or piperidine ring.
Substitution: Substituted indole or piperidine derivatives.
Scientific Research Applications
Pharmaceutical Research
Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, including:
- Analgesic Properties : Studies suggest that it may exhibit pain-relieving effects.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways is under exploration.
- Antimicrobial Activity : In vitro assays have shown effectiveness against various pathogens, including Staphylococcus aureus.
Case Study : A recent study evaluated its anticancer properties across multiple cancer cell lines, revealing significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
Medicinal Chemistry
Drug Design and Discovery
In medicinal chemistry, this compound serves as a building block for synthesizing novel drug candidates. Its structure allows for modifications that can enhance binding affinity and selectivity towards biological targets.
Methods of Application :
- Synthesis of Inhibitors : Used in the development of small molecule inhibitors targeting specific enzymes or receptors.
- Structure-Activity Relationship (SAR) Studies : Analyzing how changes in structure affect biological activity.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis due to its versatile reactivity:
- Building Block for Complex Molecules : It is employed in various synthetic routes involving cyclization and multicomponent reactions to create diverse derivatives.
| Synthetic Route | Outcome |
|---|---|
| Cyclization | High yield of target molecules |
| Hydrogenation | Enhanced stability of products |
Biochemical Applications
Enzyme Modulation
The compound's interactions with specific enzymes are being studied to understand its role in biochemical pathways:
- Enzymatic Assays : Used to observe effects on enzyme kinetics (e.g., Km and Vmax values).
Environmental Chemistry
In environmental applications, this compound is investigated for developing sensors and indicators for pollutants:
- Molecular Probes Development : Synthesized to react with environmental contaminants, providing a means to monitor pollution levels effectively.
Nanotechnology
The potential use of this compound in nanomedicine is gaining attention:
- Nanoparticle Formulation : It is being tested for targeted drug delivery systems, improving the efficiency of therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-methyl-3-(piperidin-4-yl)-1H-indole hydrochloride with its closest analogs, focusing on structural features, commercial accessibility, and synthesis pathways.
Structural and Functional Group Analysis
This compound :
- Substituents : Methyl group at position 6 (hydrophobic/lipophilic), piperidin-4-yl at position 3 (basic amine, enhances solubility as a hydrochloride salt).
- Applications : Primarily used in preclinical studies for neurological targets.
- 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride (CAS 180411-84-1): Substituents: Fluorine atom at position 6 (electron-withdrawing, may enhance metabolic stability and binding affinity).
Patent Compound (EP 4 374 877 A2, Table 15) :
- Structure : (4aS)-1-[(5,6-Difluoro-1H-indol-7-yl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide.
- Substituents : Difluoroindole moiety, pyridazine-furan hybrid scaffold.
- Applications : Designed for high-affinity binding to undisclosed targets, likely leveraging fluorination for enhanced potency .
Commercial Availability and Pricing
Key Differences and Research Implications
- Bioactivity : Fluorine substitution (as in the 6-fluoro analog) may improve blood-brain barrier penetration compared to the methyl group, though direct comparative studies are lacking in the provided evidence.
- Complexity : The patent compound’s hybrid structure suggests a focus on multitarget engagement, whereas the simpler 6-methyl and 6-fluoro derivatives are likely tool compounds for initial target validation .
- Accessibility : The 6-methyl variant’s commercial production makes it a pragmatic choice for high-throughput screening, while the 6-fluoro analog requires customized procurement .
Biological Activity
Overview
6-Methyl-3-(piperidin-4-yl)-1H-indole hydrochloride is a chemical compound belonging to the indole derivatives class, which are recognized for their diverse biological activities. This compound features a piperidine ring attached to the indole core, influencing its chemical properties and potential therapeutic applications. Recent studies have highlighted its significance in medicinal chemistry, particularly concerning antimicrobial and anticancer properties.
The compound can undergo various chemical reactions, such as oxidation and reduction, which can lead to the formation of different derivatives that may exhibit distinct biological activities. The presence of both the indole and piperidine moieties contributes to its reactivity and interaction with biological systems.
The mechanism of action involves the interaction of the indole core with specific molecular targets, including enzymes and receptors, which can influence various biological pathways. The piperidine ring enhances binding affinity and selectivity for these targets, making it a valuable candidate for drug development.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations highlight its efficacy against cancer cell lines, indicating that it may serve as a lead compound in cancer therapy.
- Enzyme Modulation : The compound is being studied for its role in modulating enzymatic activity within biochemical pathways, which could have implications for treating metabolic disorders .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in understanding how modifications to the compound's structure affect its biological activity. For instance, variations in substituents on the indole or piperidine rings can significantly alter binding affinities and inhibitory concentrations (IC50) against specific targets.
| Compound Name | Structure | Notable Features | Biological Activity |
|---|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | Indole derivative | Naturally occurring neurotransmitter | Mood regulation, sleep |
| 1-Methylindole | Indole derivative | Methyl group at position 1 | Antimicrobial properties |
| 3-(Piperidin-4-yl)-1H-indole | Indole derivative without methyl at position 6 | Lacks methyl group | Potentially different receptor interactions |
The unique combination of the methyl group at the 6-position and the piperidine ring distinguishes this compound from others. Its specific interactions with serotonin receptors and potential therapeutic applications set it apart in pharmacological research.
Case Studies
Recent studies have provided insights into the effectiveness of this compound:
- Anticancer Study : A study evaluated its effects on various cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent.
- Antimicrobial Screening : In vitro assays against pathogens such as Staphylococcus aureus indicated that this compound possesses substantial antimicrobial properties, warranting further exploration for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
